D-Cycloserine Synthesis Efficiency
Methyl 2‑amino‑3‑(aminooxy)propanoate serves as a critical late‑stage intermediate in a specific, high‑efficiency synthetic route to D‑cycloserine, a second‑line antituberculosis drug [1]. In this optimized route, the target compound achieves an 80% yield in the final cyclization step, contributing to a total synthesis yield of 61% [1]. In contrast, alternative synthetic pathways starting from DL‑serine methyl ester without the aminooxy intermediate report significantly lower total yields of only 19.8% [2].
| Evidence Dimension | Total synthetic yield to D‑cycloserine |
|---|---|
| Target Compound Data | 61% overall yield (route using methyl 2‑amino‑3‑(aminooxy)propanoate) |
| Comparator Or Baseline | 19.8% overall yield (route starting from DL‑serine methyl ester) |
| Quantified Difference | 41 percentage point increase in total yield (approximately 3.1× higher) |
| Conditions | Multi‑step synthesis; final step yields 80% for the target compound in NaOH/isopropanol/water [1] |
Why This Matters
The substantially higher overall yield directly reduces the cost of goods and improves scalability for D‑cycloserine production, making this intermediate a preferred choice for industrial pharmaceutical synthesis.
- [1] MolAid. Methyl (2R)‑2‑amino‑3‑(aminooxy)propanoate Reaction Information: 80% Yield to D‑Cycloserine. View Source
- [2] Takacs, M.; Thacker, C. N.; Molnár-Tóth, J.; Miska, L. J.; Barletta, G. R. Preparation of D‑Cycloserine and 13C‑Labeled D‑Cycloserine. Heterocycles 2012, 86 (2), 1575. View Source
